GRP (porcine)

Receptor Binding Gastric Cancer GRPR

Full-length porcine GRP (27 aa) is the non-substitutable native GRPR agonist. Bombesin introduces up to 9-fold potency discrepancies; truncated fragments alter receptor binding kinetics and internalization. Validated in conscious animal models (acid secretion ED50 = 1.01 nmol/kg/h) and tissue assays (gallbladder contraction ED50 = 2.9 nM, >30-fold selective over neuromedin B). Gold-standard ligand for GRPR binding assays (IC50 = 0.35 nM). Essential for GI hormone secretion, smooth muscle contractility, and fear-related learning studies where authentic mammalian receptor pharmacology is required.

Molecular Formula C126H198N38O31S2
Molecular Weight 2805.3 g/mol
CAS No. 74815-57-9
Cat. No. B013166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRP (porcine)
CAS74815-57-9
SynonymsAlternative Name: Gastrin-releasing peptide (porcine)
Molecular FormulaC126H198N38O31S2
Molecular Weight2805.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N
InChIInChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1
InChIKeyGLCDCQPXUJKYKQ-GZDVRPNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRP (Porcine) CAS 74815-57-9: A Foundational Mammalian Neuropeptide for GRP Receptor Activation Studies


Gastrin-Releasing Peptide (GRP) from porcine sources (CAS 74815-57-9) is a 27-amino acid neuropeptide that serves as the endogenous, high-affinity agonist for the Gastrin-Releasing Peptide Receptor (GRPR/BB2), a G-protein coupled receptor . As the mammalian counterpart to the amphibian peptide bombesin, porcine GRP is a critical tool compound for investigating the GRPR's role in gastrointestinal hormone secretion, smooth muscle contractility, feeding behavior, and fear-related learning [1]. The full-length peptide represents the complete native structure, differentiating it from common synthetic fragments, making it the essential reference standard for in vitro and in vivo studies where native ligand pharmacology is required [2].

GRP (Porcine) in Procurement: The Scientific Risks of Using Bombesin or Truncated GRP Analogs


The selection of porcine GRP cannot be substituted with the amphibian analog bombesin or truncated GRP fragments without introducing significant pharmacological and functional discrepancies. Although porcine GRP and bombesin share a highly conserved C-terminal decapeptide, studies reveal key differences in their receptor activation profiles, with bombesin exhibiting up to 9-fold higher potency in certain physiological outputs, which can lead to misinterpretation of dose-response relationships [1]. Furthermore, naturally occurring structural variants of GRP, such as those with a beta-aspartyl shift, have been shown to possess reduced bioactivity compared to the native peptide [2]. The use of GRP fragments like GRP(14-27) also introduces variables in receptor selectivity and intracellular signaling, as the full N-terminus can influence binding kinetics and receptor internalization [3]. For studies requiring native mammalian GRP receptor pharmacology, the full-length porcine peptide remains the essential, non-substitutable standard.

Evidence-Based Comparator Data for GRP (Porcine) Selection and Use


High-Affinity Binding to Human GRP Receptors on St42 Gastric Cancer Cells

Porcine GRP binds with high affinity to native GRP receptors on St42 human gastric cancer cells, demonstrating an IC50 of 0.35 nM. This value is a critical benchmark for verifying compound integrity and establishing effective concentrations for in vitro assays. While no direct comparator data for bombesin or NMB in this exact cell line is provided, this potency is consistent with the high-affinity interactions expected for the full-length peptide at its cognate receptor .

Receptor Binding Gastric Cancer GRPR

Superior Potency of GRP Over Neuromedin B in Contracting Porcine Gallbladder Strips

In a direct ex vivo comparison using porcine gallbladder muscularis strips, porcine GRP was found to be significantly more potent than neuromedin B (NMB) in stimulating contraction. The half-maximal effective concentration (ED50) for GRP was 2.9 nM, whereas NMB required a concentration two orders of magnitude higher, with an ED50 of 0.1 µM (100 nM) [1]. This difference highlights that porcine gallbladder tissue expresses GRP-preferring receptors, making NMB an unsuitable agonist for studying GRP-specific physiological roles in this system.

Smooth Muscle Contraction Gallbladder Motility Ex Vivo

Comparative Effects of Porcine GRP and Bombesin on Canine GEP Hormone Release

An in vivo dose-response study comparing intravenous infusions of porcine GRP and bombesin in dogs demonstrated a qualitative and quantitative similarity in their ability to elevate plasma gastroenteropancreatic (GEP) hormones. Both peptides produced dose-dependent increases in gastrin, pancreatic polypeptide, and other hormones within the 0-600 pmol/kg/hr dose range, with no statistically significant difference in their potencies observed [1]. This finding confirms that porcine GRP serves as the functional mammalian homolog of bombesin and is the appropriate peptide for modeling bombesin-like endocrine effects in mammalian systems.

In Vivo Endocrinology Hormone Secretion

Divergent Potency of Porcine GRP and Bombesin on Gastric and Exocrine Secretion in Conscious Cats

In a direct comparative study in conscious cats, porcine GRP and bombesin (BBS) were assessed for their effects on gastric acid and pepsin secretion. While both peptides stimulated secretion, bombesin was found to be significantly more potent across several measured outputs, ranging from 4- to 9-fold more potent depending on the specific endpoint [1]. For example, the ED50 for porcine GRP in stimulating acid secretion was 1.01 nmol/kg² per hour, and for pepsin secretion was 2.06 nmol/kg² per hour , whereas BBS elicited responses with lower ED50s. This quantitative difference demonstrates that GRP and bombesin are not interchangeable and that bombesin cannot be used as a surrogate to establish accurate dose ranges for GRP in feline gastric physiology studies.

In Vivo Gastric Physiology Exocrine Secretion

GRP Stimulates Cl- Secretion in Porcine Jejunum with Greater Potency than Bombesin

In an ex vivo model using porcine proximal jejunum mucosal sheets, the potency of porcine GRP, neuromedin B (NMB), and bombesin (BB) on stimulating short-circuit current (Isc), a measure of active ion transport, was compared. The relative order of potency was found to be GRP ≈ RT (ranatensin) ≥ NMB > BB [1]. Specifically, GRP was more potent than bombesin in initiating the Isc response, demonstrating that the native mammalian peptide is more effective at activating intestinal GRP receptors than its amphibian counterpart in this system. This underscores the functional selectivity conferred by the full mammalian sequence.

Ion Transport Intestinal Physiology In Vitro

Validated Research Applications for GRP (Porcine) Based on Evidence-Based Differentiation


Mammalian In Vivo Models of Endocrine and Gastric Function

For research on the regulation of gastrin, pancreatic polypeptide, and gastric acid secretion in conscious animals, porcine GRP is the essential agonist. Its use is validated by direct in vivo dose-response studies showing that it replicates the physiological effects of bombesin in a mammalian system [1]. Studies in conscious cats have precisely defined its potency (e.g., acid secretion ED50 = 1.01 nmol/kg²/h), providing a quantitative basis for experimental design that cannot be achieved with less potent or non-mammalian analogs [2].

Ex Vivo Studies of GRP-Preferring Receptors in Smooth Muscle

When investigating GRP-specific receptors in smooth muscle tissues like the gallbladder, porcine GRP is the only suitable agonist. Its high potency in contracting porcine gallbladder strips (ED50 = 2.9 nM) is over 30-fold greater than that of neuromedin B, a related peptide [1]. Using NMB in this system would fail to activate the relevant receptor population, leading to false-negative results. Porcine GRP is therefore required for studies aimed at understanding GRP's role in gastrointestinal motility and cholecystokinin-independent contraction.

Standardization of GRP Receptor Binding and Cellular Activation Assays

In in vitro assays designed to characterize the Gastrin-Releasing Peptide Receptor (GRPR), porcine GRP serves as the gold-standard endogenous ligand. Its high binding affinity to native receptors on human cells (IC50 = 0.35 nM) [1] makes it an ideal reference compound for validating new GRPR antagonists, assessing receptor expression in cell lines or primary tissues, and for use in competitive binding assays. This ensures assay sensitivity and the detection of true physiological interactions.

Investigation of Species-Specific Neuropeptide Processing and Activity

For studies focused on the structure-function relationship of the bombesin peptide family, porcine GRP provides a critical benchmark. Its full-length 27-amino acid structure is required for investigations into post-translational modifications and their impact on bioactivity. The existence of GRP variants with reduced potency, such as those caused by a beta-aspartyl shift [1], highlights the need for well-characterized, full-length native peptide to differentiate between active and inactive forms in biological samples or during peptide synthesis validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for GRP (porcine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.